molecular formula C18H15FN4O3S2 B2817759 N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide CAS No. 392298-53-2

N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2817759
CAS No.: 392298-53-2
M. Wt: 418.46
InChI Key: HNPWQPBZOQYFDA-UHFFFAOYSA-N
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Description

N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide typically involves multiple steps. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to yield 1,3,4-thiadiazole-2-thiol.

    Introduction of the Sulfanyl Group: The thiadiazole-2-thiol is then reacted with 2-chloroacetyl chloride to introduce the sulfanyl group, forming 2-(2-chloroacetylthio)-1,3,4-thiadiazole.

    Coupling with 2-Fluoroaniline: The intermediate is then coupled with 2-fluoroaniline under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide
  • N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thio]-1,3,4-thiadiazol-2-yl]thio]acetamide

Uniqueness

N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is unique due to the presence of the fluoroanilino group, which imparts specific electronic and steric properties. This makes it distinct from other thiadiazole derivatives and may contribute to its unique biological activities.

Properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S2/c1-26-12-6-4-5-11(9-12)16(25)21-17-22-23-18(28-17)27-10-15(24)20-14-8-3-2-7-13(14)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPWQPBZOQYFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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